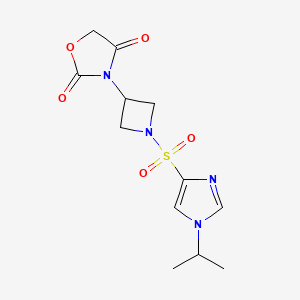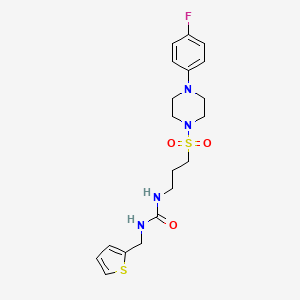
Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure, containing a benzene ring fused to a quinazoline group . It also contains an ester functional group and a thioether group. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone core, the introduction of the pentyl group, and the formation of the ester and thioether groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, along with the ester and thioether groups. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The thioether group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester and thioether groups might increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of quinazoline derivatives, including those similar to Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate, has been a focus of research due to their potential antimicrobial properties. Desai et al. (2007) explored the synthesis of new quinazolines showing potential as antimicrobial agents against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007). Additionally, the spectroscopic analysis, including FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been conducted on similar compounds to understand their structural and electronic properties, as well as their potential interactions with biological targets (El-Azab et al., 2016).
Biological Applications
The compound and its derivatives have been investigated for their cytotoxic activities against various cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells, showcasing their potential as anti-cancer agents. Riadi et al. (2021) described the synthesis of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its effectiveness in combating cancer (Riadi et al., 2021). Nguyen et al. (2019) investigated the cytotoxic activity of similar compounds against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating their therapeutic potential (Nguyen et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzylic compounds, are known to undergo reactions at the benzylic position .
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.
Biochemical Pathways
Acetate, a component of the compound, is a key biomolecule at the nexus of metabolism, epigenetics, and oncogenesis . It’s involved in lipid synthesis, energy derivation, and acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Action Environment
The action, efficacy, and stability of Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the solvent used, as seen in the RAFT copolymerization of ethylene with vinyl acetate .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[7-(benzylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-3-5-9-14-28-24(31)20-13-12-19(23(30)26-16-18-10-7-6-8-11-18)15-21(20)27-25(28)33-17-22(29)32-4-2/h6-8,10-13,15H,3-5,9,14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKJAGWEJNIULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2973878.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2973879.png)
![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2973882.png)



![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)